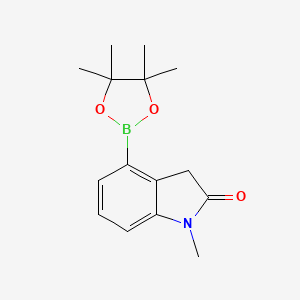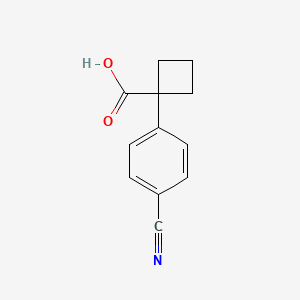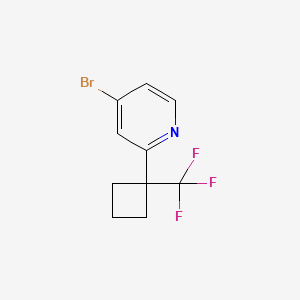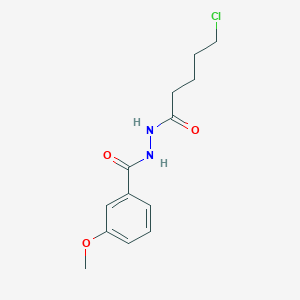
Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate
Overview
Description
“tert-Butyl 2-(3-bromophenyl)acetate” is a colorless to light-yellow liquid . It has the molecular formula C12H15BrO2 .
Molecular Structure Analysis
The linear formula of “tert-Butyl 2-(3-bromophenyl)acetate” is C12H15BrO2 . The InChI code is 1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis
“tert-Butyl 2-(3-bromophenyl)acetate” is a liquid at room temperature . Its molecular weight is 271.15 . The compound has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.00757 mg/ml .Scientific Research Applications
Synthesis of Peptoids
This compound is utilized in the synthesis of peptoids, which are peptide-like molecules with a modified backbone . Peptoids have significant potential in drug discovery due to their stability and diversity. The tert-butyl group in the compound can be deprotected to reveal an active amino group, which can then participate in the formation of peptoid chains.
Development of Collagenase Inhibitors
Collagenase inhibitors play a crucial role in treating diseases like cancer and rheumatoid arthritis. Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate can be used to synthesize intermediates that are key in developing these inhibitors .
Alkylating Agents for Organic Synthesis
As an alkylating agent, this compound can introduce the tert-butyl group into other molecules, which is a common requirement in organic synthesis. This can help in modifying the physical and chemical properties of various compounds .
Material Science Applications
In material science, this compound can be used to modify the surface properties of materials. For example, it can be used to create hydrophobic surfaces or to introduce specific functional groups that can further react to create novel materials .
Chemical Synthesis of Dyes and Pigments
The bromophenyl group in the compound is a valuable moiety in the synthesis of dyes and pigments. It can undergo various reactions to form complex structures that absorb specific wavelengths of light, which is essential in dye and pigment chemistry .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to create new drug candidates. Its structure allows for the introduction of pharmacophores, which are parts of a molecule responsible for its biological activity .
Agrochemical Development
The tert-butyl group and the bromophenyl moiety can be useful in the development of agrochemicals. These groups can be part of the active site of herbicides or pesticides, contributing to their effectiveness .
Chromatography and Analytical Chemistry
In chromatography and analytical chemistry, derivatives of this compound can be used as standards or reagents. Their unique structure can help in the separation of complex mixtures or in the identification of specific compounds .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It’s known that bromophenyl compounds can participate in free radical reactions
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate is not well-understood. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action. For instance, the compound is stored in a dry, room temperature environment .
properties
IUPAC Name |
tert-butyl 2-[[2-(3-bromophenyl)-2-hydroxyethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)9-16-8-12(17)10-5-4-6-11(15)7-10/h4-7,12,16-17H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJIZVRMDVYPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(C1=CC(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)


![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)


![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)
![2-Azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1458760.png)

